

10,12-Hexadecadien-1-ol discovery and isolation

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Compound of Interest

Compound Name: 10,12-Hexadecadien-1-ol

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An In-depth Technical Guide on the Discovery and Isolation of **10,12-Hexadecadien-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Hexadecadien-1-ol, a conjugated fatty alcohol, is a pivotal molecule in the field of chemical ecology, most notably as the first sex pheromone to be chemically characterized. Its primary isomer, (10E, 12Z)-**10,12-Hexadecadien-1-ol**, known as bombykol, is the potent sex attractant of the female silkworm moth, *Bombyx mori*. The discovery and synthesis of bombykol marked a turning point in the understanding of chemical communication in insects and has since spurred extensive research into its biosynthesis, mode of action, and potential applications in pest management and as a tool for studying olfactory mechanisms. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **10,12-Hexadecadien-1-ol**, with a focus on its most biologically active isomer, bombykol. It details the experimental protocols for its extraction and analysis, presents key quantitative data, and illustrates the biosynthetic and signaling pathways involved in its function.

Discovery and Historical Context

The journey to uncover the chemical identity of **10,12-Hexadecadien-1-ol** is a landmark in the history of natural products chemistry. In 1959, after nearly two decades of painstaking work, German chemist Adolf Butenandt and his team successfully isolated and identified bombykol from the female silkworm moth, *Bombyx mori*.^{[1][2][3]} This was the first time a pheromone had been chemically characterized.^{[1][2]}

The isolation was a monumental task, requiring the extraction of the abdominal tips of over 500,000 female moths to yield a mere 12 mg of the pure substance.[1][4] Butenandt's team employed a bioassay-guided fractionation approach.[1] The bioassay consisted of observing the "flutter dance," a characteristic wing-flapping behavior exhibited by male moths in the presence of the female sex pheromone.[1] This allowed the researchers to track the active compound through various purification steps.

The structure of bombykol was elucidated using a combination of chemical degradation and the then-emerging technique of infrared spectroscopy, which indicated the presence of a primary alcohol and conjugated double bonds.[1][4] The definitive proof of its structure as (10E, 12Z)-**10,12-Hexadecadien-1-ol** was achieved through total synthesis of all four possible geometric isomers and comparing their biological activity. One isomer was found to be orders of magnitude more potent than the others, confirming the structure of the natural pheromone. [5]

Physicochemical and Spectroscopic Data

10,12-Hexadecadien-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula $C_{16}H_{30}O$. [6][7] Several geometric isomers exist, with the (10E, 12Z) isomer (bombykol) being the most biologically significant. The physicochemical and spectroscopic properties of the most common isomers are summarized in the tables below.

Table 1: Physicochemical Properties of 10,12-Hexadecadien-1-ol Isomers

Property	(10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)	(10E, 12E)-10,12-Hexadecadien-1-ol	(10Z, 12E)-10,12-Hexadecadien-1-ol
Molecular Formula	C ₁₆ H ₃₀ O	C ₁₆ H ₃₀ O	C ₁₆ H ₃₀ O
Molecular Weight	238.41 g/mol [8]	238.41 g/mol [6]	238.41 g/mol [8]
CAS Number	765-17-3	765-19-5[6]	1002-94-4[8][9][10]
Boiling Point	298.3 °C at 760 mmHg (estimated)[11]	Not available	298.3 °C at 760 mmHg (estimated)[9]
Flash Point	133.5 °C (estimated) [11]	Not available	133.5 °C (estimated) [9]
Density	0.859 g/cm ³ (estimated)[9]	Not available	0.859 g/cm ³ (estimated)[9]
logP (o/w)	6.220 (estimated)[11]	5.9[6]	5.9[8]
Water Solubility	0.3663 mg/L at 25 °C (estimated)[11]	Not available	Not available

Table 2: Spectroscopic Data for (10E, 12Z)-10,12-Hexadecadien-1-ol (Bombykol)

Spectroscopic Technique	Key Features
¹ H NMR	Confirms the stereochemistry of the double bonds.[12]
¹³ C NMR	Provides information on the carbon skeleton.
Mass Spectrometry (GC-MS)	Key mass fragments (m/z): 67, 81, 95, 109, 121, 135, 149, 163.[13] The base peak for many hexadecadienols with conjugated diene systems between positions 9 and 13 is often at m/z 67. [14]
Infrared (IR) Spectroscopy	Shows absorptions indicative of an alcohol group and conjugated double bonds.[1]

Experimental Protocols

Isolation of Bombykol from Bombyx mori Pheromone Glands

This protocol is a generalized representation based on modern adaptations of the original extraction principles.

Objective: To extract and purify bombykol from the pheromone glands of female Bombyx mori.

Materials:

- Pheromone glands from virgin female Bombyx mori (excised from the abdominal tips).
- Hexane (HPLC grade).
- Dichloromethane (HPLC grade).
- Anhydrous sodium sulfate.
- Silica gel for column chromatography.
- Glass vials, Pasteur pipettes, rotary evaporator, and column chromatography apparatus.

Procedure:

- Extraction:
 - Excise the pheromone glands from the abdominal tips of virgin female moths.
 - Immediately place the glands in a glass vial containing a known volume of hexane or dichloromethane (e.g., 100-500 μL per gland).[\[13\]](#)
 - Sonicate the sample for a short period (e.g., 15 minutes) to aid in the extraction process.
 - Allow the tissue to extract for several hours at a cool temperature.
- Filtration and Concentration:

- Carefully remove the tissue debris from the solvent.
- Pass the extract through a small column containing anhydrous sodium sulfate to remove any water.
- Concentrate the extract to a smaller volume using a gentle stream of nitrogen or a rotary evaporator.
- Purification by Column Chromatography:
 - Prepare a silica gel column with a non-polar solvent like hexane.
 - Load the concentrated extract onto the column.
 - Elute the column with a gradient of increasing polarity, for example, by gradually adding diethyl ether to the hexane.
 - Collect fractions and analyze them by GC-MS to identify those containing bombykol.
- Final Concentration:
 - Combine the bombykol-containing fractions and concentrate them to a final desired volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify **10,12-Hexadecadien-1-ol** in a sample.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain unsaturated alcohols.[\[13\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 10 minutes.
- Mass Spectrometer (if used):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Procedure:

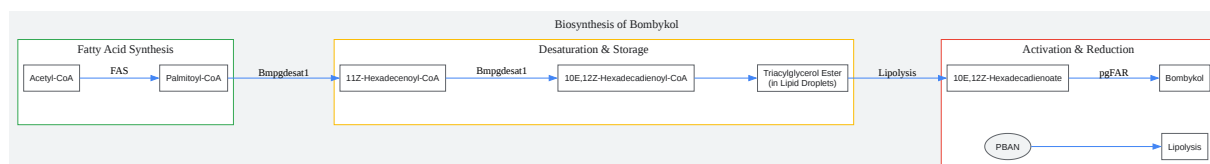
- Sample Preparation: Dissolve the extract or synthetic standard in a suitable solvent (e.g., hexane) to an appropriate concentration.
- Injection: Inject 1 µL of the sample into the GC.
- Data Analysis:
 - Identify the peak corresponding to **10,12-Hexadecadien-1-ol** by comparing its retention time and mass spectrum with that of an authentic standard.[\[14\]](#)
 - For quantification, create a calibration curve using standards of known concentrations.

Biosynthesis and Signaling Pathway

Biosynthesis of Bombykol

Bombykol is synthesized de novo in the pheromone gland cells of the female moth from acetyl-CoA through the fatty acid synthesis pathway.[15] The key steps are outlined below:

- **Fatty Acid Synthesis:** Acetyl-CoA is converted to the C16 fatty acyl, palmitoyl-CoA.
- **Desaturation:** A bifunctional $\Delta 11$ -desaturase/ $\Delta 10,12$ -desaturase enzyme (Bmpgdesat1) introduces two double bonds into the palmitoyl chain. It first creates a monounsaturated intermediate and then a conjugated diene.[16]
- **Storage:** The resulting (10E, 12Z)-10,12-hexadecadienoate is stored as a triacylglycerol ester in lipid droplets within the pheromone gland cells.[16]
- **Release and Reduction:** Upon stimulation by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), the stored ester is hydrolyzed, and the free fatty acid is reduced to the corresponding alcohol, bombykol, by a fatty-acyl reductase (pgFAR).[15][17]



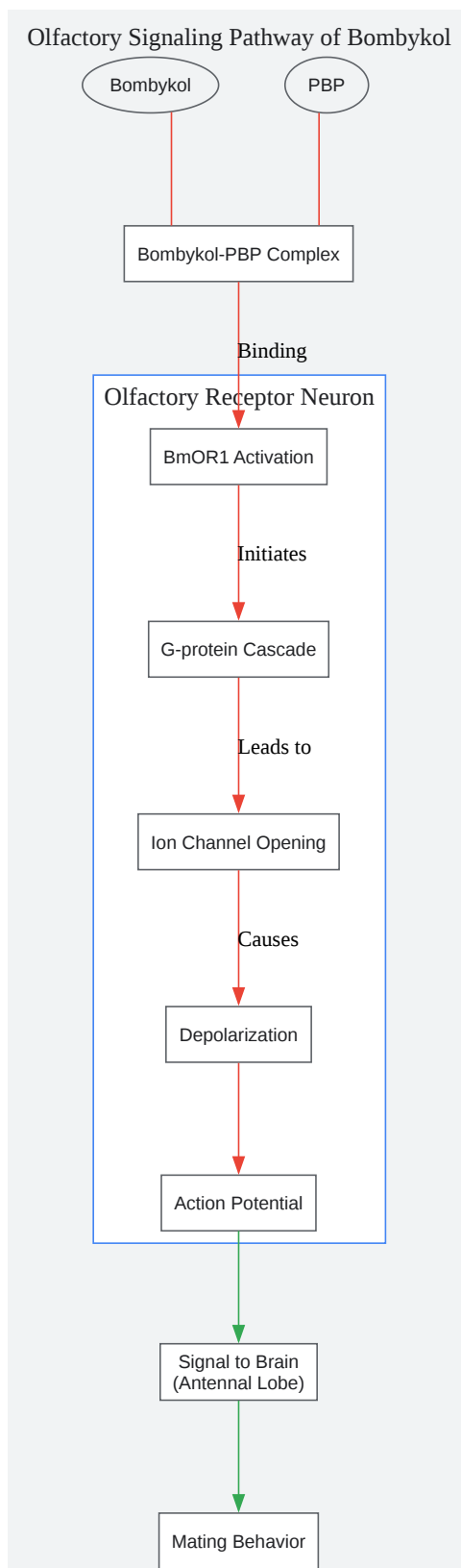
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Caption: Biosynthesis pathway of bombykol in *Bombyx mori*.

Olfactory Signaling Pathway

The detection of bombykol by the male moth is a highly sensitive and specific process that occurs in the antennae.

- **Pheromone Binding:** Bombykol molecules enter the pores of the male moth's antennal sensilla and are bound by a Pheromone Binding Protein (PBP) in the aqueous sensillar lymph. The PBP solubilizes the hydrophobic bombykol and transports it to the olfactory receptor neuron.^[1]
- **Receptor Activation:** The bombykol-PBP complex interacts with the olfactory receptor BmOR1, which is a G protein-coupled receptor expressed on the dendritic membrane of the olfactory receptor neuron.^[18] The binding of bombykol to BmOR1 is highly specific.
- **Signal Transduction:** Activation of BmOR1 is thought to initiate a G-protein-mediated signaling cascade, potentially involving both ionotropic and metabotropic mechanisms, leading to the depolarization of the neuron and the generation of an action potential.^[19]
- **Neural Processing:** The action potential travels to the antennal lobe of the moth's brain, where the information is processed, ultimately leading to the characteristic mating behavior.



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Caption: Olfactory signaling cascade for bombykol in male *Bombyx mori*.

Conclusion

The discovery and isolation of **10,12-Hexadecadien-1-ol**, particularly its isomer bombykol, represents a seminal achievement in chemical ecology and natural product chemistry. The methodologies developed for its identification and characterization laid the groundwork for the study of countless other pheromones. For researchers, scientists, and drug development professionals, the story of bombykol offers more than just historical context; it provides a fundamental model for understanding insect olfaction, from ligand-receptor interactions to complex behavioral outputs. The detailed protocols and data presented in this guide serve as a valuable resource for those working on pheromone research, the development of novel pest control strategies, and the broader field of sensory biology. The ongoing investigation into the intricacies of bombykol's biosynthesis and signaling continues to yield new insights into the molecular basis of chemical communication.

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